2-Bromo-2-(bromomethyl)-4-cyanobutanamide
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Overview
Description
2-Bromo-2-(bromomethyl)-4-cyanobutanamide is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of bromine atoms and a cyano group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromomethyl)-4-cyanobutanamide typically involves the bromination of suitable precursor compounds. One common method is the bromination of 4-cyanobutanamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(bromomethyl)-4-cyanobutanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amides or alcohols.
Elimination Reactions: The primary products are alkenes.
Oxidation and Reduction: The products include amines or carboxylic acids.
Scientific Research Applications
2-Bromo-2-(bromomethyl)-4-cyanobutanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(bromomethyl)-4-cyanobutanamide involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and oxidation, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the cyano group, leading to different reactivity and applications.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: Contains a methoxy group and a phenyl ring, offering different chemical properties and uses.
2-Iodo-2-(methoxy(phenyl)methyl)malononitrile:
Uniqueness
2-Bromo-2-(bromomethyl)-4-cyanobutanamide is unique due to the presence of both bromine atoms and a cyano group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions and form various products highlights its importance in research and industrial applications .
Properties
CAS No. |
88912-56-5 |
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Molecular Formula |
C6H8Br2N2O |
Molecular Weight |
283.95 g/mol |
IUPAC Name |
2-bromo-2-(bromomethyl)-4-cyanobutanamide |
InChI |
InChI=1S/C6H8Br2N2O/c7-4-6(8,5(10)11)2-1-3-9/h1-2,4H2,(H2,10,11) |
InChI Key |
BGGFLFFDRYSVAY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CBr)(C(=O)N)Br)C#N |
Origin of Product |
United States |
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